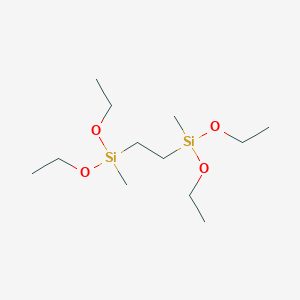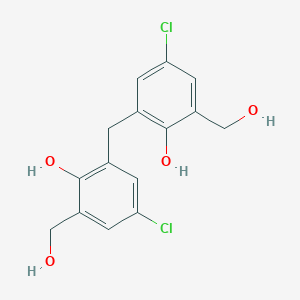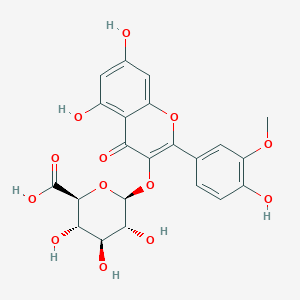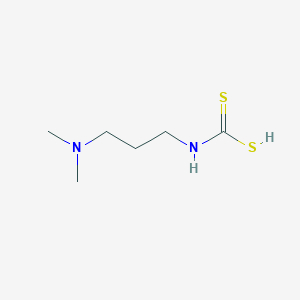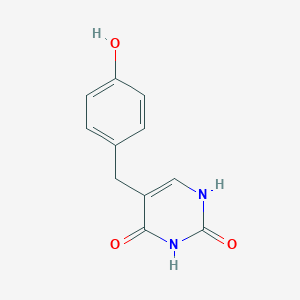
5-(p-Hidroxibencil)-uracilo
Descripción general
Descripción
5-(p-Hydroxybenzyl)-uracil is a compound that features a uracil base substituted with a p-hydroxybenzyl group at the 5-position. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of both the uracil moiety and the p-hydroxybenzyl group endows it with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
5-(p-Hydroxybenzyl)-uracil has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
5-(p-Hydroxybenzyl)-uracil, also known as 5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione, is a compound that has been found to have a pH-dependent mechanism for drug release . This compound is used as a linker in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells or tissues .
Mode of Action
The compound acts as a linker in ADCs, which are designed to deliver a drug to a specific target. The linker is stable at pH values of 7.4 and 6.6, and in plasma, releasing molecules bound to the hydroxymethyl moiety under acid-dependent stimuli at pH 5.5 . This pH-dependent mechanism allows for the selective release of the drug at the target site, improving the efficacy and reducing the side effects of the treatment .
Biochemical Pathways
The compound is involved in the formation of ADCs, which are a type of drug delivery system. ADCs are designed to selectively deliver a drug to a specific target, thereby increasing the concentration of the drug at the site of action . The release of the drug is controlled by a trigger mechanism that depends on the linker, which in this case is the 5-(p-Hydroxybenzyl)-uracil .
Pharmacokinetics
The compound is known to be stable at physiological ph and in plasma, suggesting that it may have good bioavailability
Result of Action
The primary result of the action of 5-(p-Hydroxybenzyl)-uracil is the selective delivery of a drug to a specific target. This can improve the efficacy of the treatment and reduce side effects by limiting the exposure of non-target tissues to the drug .
Action Environment
The action of 5-(p-Hydroxybenzyl)-uracil is influenced by the pH of the environment. The compound is stable at physiological pH and in plasma, but releases bound molecules under acid-dependent stimuli at pH 5.5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(p-Hydroxybenzyl)-uracil are largely unexplored. It is known that hydroxybenzyl compounds, such as 5-(p-Hydroxybenzyl)-uracil, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions remains to be fully elucidated.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Hydroxybenzyl)-uracil typically involves the reaction of uracil with p-hydroxybenzyl derivatives. One common method is the alkylation of uracil using p-hydroxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 5-(p-Hydroxybenzyl)-uracil may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(p-Hydroxybenzyl)-uracil can undergo various chemical reactions, including:
Oxidation: The p-hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The uracil moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or dimethyl sulfoxide (DMSO) are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- p-Hydroxybenzyl alcohol
- p-Hydroxybenzyl aldehyde
- p-Hydroxybenzoic acid
Uniqueness
5-(p-Hydroxybenzyl)-uracil is unique due to the combination of the uracil base and the p-hydroxybenzyl group. This dual functionality allows it to participate in a broader range of chemical and biological interactions compared to its individual components. The presence of the uracil moiety makes it particularly interesting for applications involving nucleic acids and related biochemical processes.
Propiedades
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFIUTNZUFHGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309993 | |
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17187-50-7 | |
| Record name | Uracil, 5-(p-hydroxybenzyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




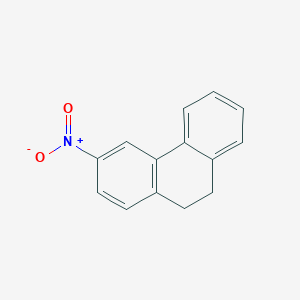


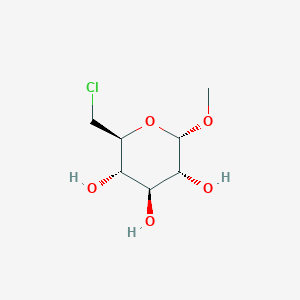
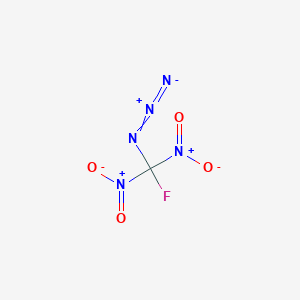
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
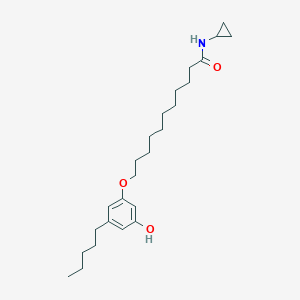
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
